- Preparation of 4-bromo-1-naphthonitrile with 1-methylnaphthalene as starting material, China, , ,
Cas no 92616-49-4 (4-Bromonaphthalene-1-carbonitrile)
92616-49-4 structure
Product Name:4-Bromonaphthalene-1-carbonitrile
Número CAS:92616-49-4
MF:C11H6BrN
Megavatios:232.076041698456
MDL:MFCD17012445
CID:753105
PubChem ID:14662111
Update Time:2025-05-22
4-Bromonaphthalene-1-carbonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 4-Bromo-1-naphthonitrile
- 1-Naphthalenecarbonitrile, 4-bromo-
- 4-BroMonaphthalene-1-carbonitrile
- AK106553
- 1-bromo-4-cyanonaphthalene
- 4-Bromo-1-cyanonaphthalene
- ITKIWUNXKKMMSE-UHFFFAOYSA-N
- BCP17063
- VT1258
- FCH1351600
- SY023954
- AX8243399
- V9190
- 4-Bromo-1-naphthalenecarbonitrile (ACI)
- SCHEMBL1343517
- AKOS016008642
- CS-W020623
- DTXSID30562722
- DB-083896
- MFCD17012445
- 92616-49-4
- 4-Bromonaphthalene-1-carbonitrile
-
- MDL: MFCD17012445
- Renchi: 1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H
- Clave inchi: ITKIWUNXKKMMSE-UHFFFAOYSA-N
- Sonrisas: N#CC1C2C(=CC=CC=2)C(Br)=CC=1
Atributos calculados
- Calidad precisa: 230.96836g/mol
- Masa isotópica única: 230.96836g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 0
- Complejidad: 230
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 23.8
- Xlogp3: 3.6
4-Bromonaphthalene-1-carbonitrile Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
4-Bromonaphthalene-1-carbonitrile PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219003681-250mg |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 250mg |
$700.40 | 2023-08-31 | |
| Alichem | A219003681-500mg |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 500mg |
$1068.20 | 2023-08-31 | |
| Alichem | A219003681-1g |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 1g |
$1600.75 | 2023-08-31 | |
| TRC | B686008-100mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B686008-250mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B686008-500mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B686008-1g |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 1g |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EJ496-1g |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 98% | 1g |
¥61.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EJ496-100mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 98% | 100mg |
30CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EJ496-25g |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 98% | 25g |
956CNY | 2021-05-08 |
4-Bromonaphthalene-1-carbonitrile Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Acetonitrile ; rt; 3 h, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate , tert-Butyl nitrite Solvents: 1,2-Dimethoxyethane ; 15 min, -15 °C; 1 h, -15 °C; 20 min, -15 °C → 5 °C
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
Referencia
- Oligo(naphthylene-ethynylene) molecular rods, European Journal of Organic Chemistry, 2013, 2013(14), 2813-2822
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Dimethylformamide
1.2 Solvents: Benzene , Water
1.2 Solvents: Benzene , Water
Referencia
- Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene, Collection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 17 h, reflux
Referencia
- Enhancement of fluorescence quenching and exciplex formation in DNA major groove by double incorporation of modified fluorescent deoxyuridines, Bioorganic & Medicinal Chemistry Letters, 2012, 22(12), 4103-4105
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
Referencia
- Preparation of heterocyclyl-piperidinyl/piperazinyl-isochromans as CNS agents, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- SRN1 syntheses of bis(phenylthio)- and dicyanonaphthalenes via diazo sulfides, Tetrahedron, 1990, 46(6), 2205-12
Métodos de producción 7
Condiciones de reacción
Referencia
- Preparation of naphthylisothiazoline derivatives for use as pesticides, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
Referencia
- Preparation of indole sulfonamides as modulators of progesterone receptors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Carbon tetrachloride , Water ; rt; 2 h, 20 °C
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
Referencia
- One-pot transformation of methylarenes into aromatic nitriles with inorganic metal-free reagents, European Journal of Organic Chemistry, 2014, 2014(19), 4115-4122
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Ammonium hydroxide , Iodine Solvents: 1,4-Dioxane ; 3.5 h, 30 °C
Referencia
- Process for preparation of halogenated arylcarbonitrile, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 60 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
Referencia
- Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of Verinurad, Organic Process Research & Development, 2022, 26(3), 936-948
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 16 h, 125 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
Referencia
- Preparation of condensed ring derivatives for treating hyperuricemia and related diseases, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Referencia
- Method for preparing urate-anion exchanger 1 inhibitor, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Referencia
- Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors for the Treatment of Hyperuricemia of Gout, Medicinal Chemistry (Sharjah, 2017, 13(3), 260-281
Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; overnight, rt → 125 °C
Referencia
- Thioacetate compounds as URAT-1 agonists and their preparation, compositions and methods of use, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; rt → 130 °C; 12 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
Referencia
- Design, synthesis and bioactivity of highly sterically congested flexible uric acid transporter 1 (URAT1) inhibitors, Youji Huaxue, 2017, 37(9), 2303-2314
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Dimethylformamide , Thionyl chloride Solvents: Toluene ; 60 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
Referencia
- Significant rate enhancement via potassium pivalate in a Miyaura borylation approach to verinurad, Tetrahedron Letters, 2020, 61(10),
Métodos de producción 18
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
Referencia
- Study on synthesis process of RDEA3170, Xiandai Yaowu Yu Linchuang, 2015, 30(10), 1179-1184
4-Bromonaphthalene-1-carbonitrile Raw materials
- 4-bromonaphthalene-1-carboxylic acid
- Borate(1-),tetrafluoro-
- Cuprate(1-), bis(cyano-kC)-, sodium (1:1)
- 1,4-Dibromonaphthalene
- 1-Bromo-4-methylnaphthalene
- 1-Amino-4-bromonaphthalene
- 4-aminonaphthalene-1-carbonitrile
- 4-Bromo-1-napthaldehyde
- 1-Bromo-4-(bromomethyl)naphthalene
4-Bromonaphthalene-1-carbonitrile Preparation Products
4-Bromonaphthalene-1-carbonitrile Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile
Número de pedido:A860034
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:21
Precio ($):275.0
Correo electrónico:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:92616-49-4)4-溴-1-萘甲腈
Número de pedido:LE25931356
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:53
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
4-Bromonaphthalene-1-carbonitrile Literatura relevante
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
92616-49-4 (4-Bromonaphthalene-1-carbonitrile) Productos relacionados
- 885227-79-2(7-BROMO-2-NAPHTHONITRILE)
- 465498-41-3(4-Bromonaphthalene-1,8-dicarbonitrile)
- 585538-28-9(5,12-Dibromorubicene-1,8-dicarbonitrile)
- 91065-17-7(6-Bromo-2-cyanonaphthalene)
- 91065-16-6(6-Bromonaphthalene-1-carbonitrile)
- 129278-20-2(5-bromonaphthalene-1-carbonitrile)
- 496835-91-7(4-bromonaphthalene-2-carbonitrile)
- 556107-64-3(5-Bromonaphthalene-2-carbonitrile)
- 79996-86-4(3-bromonaphthalene-1-carbonitrile)
- 1261671-86-6(8-Bromo-1-naphthonitrile)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile
Pureza:99%
Cantidad:100g
Precio ($):275.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92616-49-4)4-溴-1-萘甲腈
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe